Home > Products > Screening Compounds P90102 > 1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine
1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine - 119375-00-7

1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine

Catalog Number: EVT-257188
CAS Number: 119375-00-7
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine is a bioactive chemical.
Synthesis Analysis

The synthesis of 1-methyl-3-phenyl-1,2,3,6-tetrahydropyridine can be achieved through several methods:

  1. Reaction with Grignard Reagents: A common method involves the reaction of phenylmagnesium bromide with 1-methyl-4-piperidone. This step is typically followed by a reduction process using lithium aluminum hydride to yield the desired tetrahydropyridine compound.
  2. Industrial Production: For large-scale production, similar laboratory synthesis techniques are adapted to industrial settings. Continuous flow reactors may be employed to enhance yield and ensure product quality .

Technical Parameters

  • Reagents: Phenylmagnesium bromide, 1-methyl-4-piperidone, lithium aluminum hydride.
  • Conditions: Controlled temperature and pressure conditions are essential for optimizing yield and purity in both laboratory and industrial settings.
Molecular Structure Analysis

The molecular structure of 1-methyl-3-phenyl-1,2,3,6-tetrahydropyridine can be described as follows:

  • Chemical Formula: C12_{12}H15_{15}N
  • InChI Key: ILUYEHCHIBIKKF-UHFFFAOYSA-N
  • Structural Features:
    • The compound features a tetrahydropyridine ring system with a methyl group at the nitrogen atom and a phenyl group at the carbon atom adjacent to the nitrogen.
    • The presence of the nitrogen atom contributes to its basicity and reactivity in various chemical reactions.
Chemical Reactions Analysis

1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine participates in various chemical reactions:

Types of Reactions

  1. Oxidation: The compound can be oxidized to form 1-methyl-4-phenylpyridinium (MPP+^+), a potent neurotoxin.
    • Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  2. Reduction: It can undergo reduction reactions that revert it back to its precursor forms.
    • Reagents: Lithium aluminum hydride and sodium borohydride are typical reducing agents used.
  3. Substitution: Substitution reactions can occur at the nitrogen atom.
    • Catalysts: Reactions often require catalysts such as palladium on carbon.

Major Products Formed

The primary product from oxidation is 1-methyl-4-phenylpyridinium (MPP+^+), which is crucial for understanding its neurotoxic effects .

Mechanism of Action

The mechanism of action for 1-methyl-3-phenyl-1,2,3,6-tetrahydropyridine involves its conversion into MPP+^+:

  1. Crossing the Blood-Brain Barrier: The compound is lipophilic and can easily cross the blood-brain barrier.
  2. Metabolism by Monoamine Oxidase B (MAO-B): Once in the brain, it is metabolized by MAO-B into MPP+^+, which selectively targets dopaminergic neurons in the substantia nigra.
  3. Neurotoxic Effects: MPP+^+ disrupts mitochondrial function by inhibiting complex I of the electron transport chain, leading to cell death and contributing to Parkinsonian symptoms .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but poorly soluble in water.

Relevant Data

The melting point and boiling point data are critical for practical applications but vary based on purity and synthesis methods.

Applications

1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine has significant applications in scientific research:

Neurodegenerative Disease Models

It is extensively used to create animal models for Parkinson's disease by inducing Parkinsonian symptoms through MPP+^+ formation.

Drug Development

Research into its neurotoxic properties has led to investigations into potential protective agents against neurodegeneration and therapeutic strategies involving monoamine oxidase inhibitors .

Industrial Applications

While primarily used in research settings, derivatives of this compound have been explored for their potential as intermediates in pharmaceutical synthesis .

Historical Context of MPTP in Neurodegenerative Research

Discovery of MPTP-Induced Parkinsonism in Humans: Case Studies from Illicit Drug Contamination

The link between MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and parkinsonism was established through tragic human exposures originating from contaminated synthetic opioids. The first documented case occurred in 1976 when a 23-year-old chemistry graduate student synthesized the meperidine analog MPPP (1-methyl-4-phenyl-4-propionoxypiperidine) and self-administered the compound. Within days, he developed severe, irreversible parkinsonian symptoms. Postmortem analysis revealed significant destruction of dopaminergic neurons in the substantia nigra and the presence of Lewy bodies—pathological hallmarks identical to idiopathic Parkinson's disease (PD) [5]. This case provided the first pathological evidence that a synthetic chemical could selectively target nigrostriatal neurons.

A more extensive outbreak occurred in 1983 when several individuals in California presented with acute-onset parkinsonism after intravenous use of a "synthetic heroin" product. Clinical evaluation showed classic parkinsonian features: bradykinesia, rigidity, resting tremor, and postural instability. Chemical analysis of the injected material revealed MPTP as the primary contaminant alongside trace amounts of MPPP [7]. Crucially, these patients responded positively to levodopa treatment, further confirming the Parkinson's-like nature of their condition. The Centers for Disease Control and Prevention (CDC) subsequently issued warnings about this street-drug contaminant, noting its potential for causing irreversible neurological damage and highlighting two fatalities in Vancouver, British Columbia linked to MPTP exposure [2].

These cases demonstrated that MPTP exposure recapitulated nearly all cardinal features of idiopathic PD, including progressive neurodegeneration, biochemical dopamine deficiency, and characteristic pathological markers. The discovery provided unprecedented evidence that an environmental toxin could induce a parkinsonian syndrome indistinguishable from the idiopathic disease, revolutionizing the understanding of environmental contributions to neurodegenerative processes.

Table 1: Key Historical Milestones in MPTP-Induced Parkinsonism

YearEventSignificance
1976Barry Kidston case: MPTP contamination in self-synthesized MPPPFirst documented human case of MPTP-induced parkinsonism with autopsy confirmation of nigral degeneration
1983California outbreak among intravenous drug usersEstablished MPTP as causative agent in cluster cases of acute-onset parkinsonism
1983Langston et al. publication in Science [7]First scientific report linking MPTP contamination to parkinsonism in humans
1985MPTP primate model developmentProvided animal model replicating human MPTP-parkinsonism for mechanistic studies

Emergence of MPTP as a Preclinical Model for Parkinson’s Disease Pathogenesis

The observation that MPTP induced PD-like symptoms in humans prompted rapid development of experimental models that transformed Parkinson's research. Initial attempts to replicate neurotoxicity in rodents proved challenging due to species-specific metabolic differences. Rats demonstrated remarkable resistance to MPTP, while mice exhibited variable vulnerability depending on strain, with C57BL/6 mice showing the greatest sensitivity [1] [6]. Crucially, non-human primates (particularly macaques and squirrel monkeys) treated with MPTP developed nearly all pathophysiological features of human PD, including:

  • Selective degeneration of dopaminergic neurons in the substantia nigra pars compacta
  • Striatal dopamine depletion (>70% reduction)
  • Development of bradykinesia, rigidity, and postural instability
  • Positive response to levodopa administration
  • Emergence of levodopa-induced dyskinesias with chronic treatment [1]

The MPTP model offered significant advantages over earlier neurotoxin models (e.g., 6-hydroxydopamine) by reproducing the progressive neurodegeneration and complex motor features characteristic of PD. Unlike genetic models that rely on specific mutations accounting for <5% of PD cases, MPTP models addressed sporadic PD mechanisms relevant to most patients. Researchers quickly standardized administration protocols, with acute high-dose regimens producing rapid neurodegeneration suitable for therapeutic screening, while chronic low-dose regimens better modeled progressive pathology [3] [9].

MPTP models became instrumental in elucidating key mechanisms in PD pathogenesis: mitochondrial dysfunction, oxidative stress, and neuroinflammation. The discovery that MPTP requires metabolic activation by monoamine oxidase-B (MAO-B) to the toxic pyridinium ion MPP+ revealed how environmental toxins could trigger selective neurodegeneration. MPP+ accumulation in dopaminergic neurons via the dopamine transporter (DAT) explained the cell-type specificity, while its inhibition of mitochondrial complex I established the centrality of energy metabolism in PD pathogenesis [9].

Table 2: Species Susceptibility to MPTP Neurotoxicity

Species/ModelSusceptibilityKey Pathological FeaturesResearch Applications
Non-human primatesHighNear-complete nigral degeneration; Lewy body-like inclusionsPathogenesis studies, motor symptom evaluation
C57BL/6 miceModerate40-60% nigral cell loss; striatal dopamine depletionNeuroprotection screening, compensatory mechanisms
BALB/c miceLow20-30% nigral cell loss; minimal behavioral changesGenetic susceptibility studies
RatsResistantMinimal neurodegeneration; compensatory mechanisms dominateLimited utility in MPTP research

Properties

CAS Number

119375-00-7

Product Name

1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine

IUPAC Name

1-methyl-3-phenyl-3,6-dihydro-2H-pyridine

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C12H15N/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-8,12H,9-10H2,1H3

InChI Key

ILUYEHCHIBIKKF-UHFFFAOYSA-N

SMILES

CN1CC=CC(C1)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

1-methyl-3-phenyl-1,2,3,6-tetrahydropyridine
M-3-PTP

Canonical SMILES

CN1CC=CC(C1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.